o-Anisidine-d3

Description

Chemical Identity and Structural Characterization of o-Anisidine-d3

Systematic Nomenclature and Isotopic Labeling

IUPAC Name and CAS Registry Number (1398066-00-6)

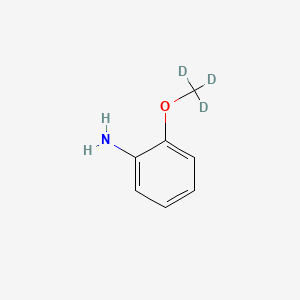

The International Union of Pure and Applied Chemistry systematic name for this compound is 2-(trideuteriomethoxy)aniline, reflecting the specific positioning of deuterium atoms within the molecular structure. The compound bears the Chemical Abstracts Service registry number 1398066-00-6, which serves as its unique chemical identifier in regulatory and research databases. Alternative nomenclature systems recognize this compound under several synonymous designations, including 2-(Methoxy-d3)-aniline and 2-Methoxy-d3-aniline, all of which emphasize the deuterated methoxy substituent. The systematic naming convention clearly distinguishes this isotopically labeled variant from the parent compound o-anisidine, which carries the Chemical Abstracts Service registry number 90-04-0.

The molecular formula of this compound is represented as C₇H₆D₃NO, indicating the replacement of three hydrogen atoms with deuterium isotopes specifically within the methoxy group. This isotopic substitution pattern maintains the overall chemical structure while introducing mass spectral differentiation essential for analytical applications. The compound's molecular weight is calculated as 126.17 grams per mole, representing an increase of 3.02 mass units compared to the non-deuterated analog, which has a molecular weight of 123.15 grams per mole. The systematic nomenclature reflects the ortho-positioning of the amino group relative to the methoxy substituent on the benzene ring, consistent with established aromatic substitution nomenclature principles.

Deuterium Substitution Patterns in the Methoxy Group

The deuterium labeling pattern in this compound involves the complete substitution of all three hydrogen atoms in the methoxy group with deuterium isotopes. This trideuteriomethoxy substitution pattern is specifically represented in the simplified molecular-input line-entry system notation as [2H]C([2H])([2H])OC1=CC=CC=C1N, clearly indicating the isotopic positioning. The deuterium atoms occupy the terminal carbon position of the methoxy group, leaving the aromatic ring system and amino group unmodified from the parent compound structure. This selective labeling strategy preserves the chemical reactivity and binding properties of the compound while providing distinct isotopic signatures for analytical detection.

The deuterium substitution pattern significantly affects the vibrational frequencies observed in spectroscopic analysis due to the increased mass of deuterium compared to protium. The carbon-deuterium bonds exhibit lower stretching frequencies compared to carbon-hydrogen bonds, resulting in characteristic shifts in infrared and Raman spectroscopic signatures. Mass spectrometry analysis reveals that the deuterium-labeled methoxy group produces distinctive fragmentation patterns that differ from the non-deuterated compound, enabling precise quantitative measurements in complex analytical matrices. The isotopic purity specifications indicate that commercial preparations achieve greater than 95% deuterium incorporation, with isotopic distribution patterns monitored through high-resolution mass spectrometry techniques.

Molecular Structure and Conformational Analysis

X-ray Crystallography and 3D Conformer Studies

While specific crystallographic data for this compound itself is not extensively documented in current literature, structural insights can be derived from related anisidine derivatives and the parent compound. The compound adopts a planar aromatic structure typical of substituted anilines, with the amino group and methoxy substituent positioned ortho to each other on the benzene ring. Three-dimensional conformational studies indicate that the molecule can exist in multiple rotational conformers around the carbon-oxygen bond of the methoxy group, with energy barriers affecting the preferential orientation. The deuterium substitution does not significantly alter the overall molecular geometry but introduces subtle changes in bond lengths and vibrational modes.

Computational modeling studies of the parent o-anisidine compound provide relevant structural information applicable to the deuterated analog. The benzene ring maintains its characteristic hexagonal geometry with carbon-carbon bond lengths of approximately 1.40 Angstroms. The amino group exhibits typical trigonal pyramidal geometry with nitrogen-carbon bond lengths around 1.40 Angstroms. The methoxy carbon-oxygen bond length measures approximately 1.36 Angstroms, while the oxygen-methyl carbon distance is approximately 1.43 Angstroms. These structural parameters remain essentially unchanged upon deuterium substitution, though the carbon-deuterium bond lengths are slightly shorter than corresponding carbon-hydrogen bonds due to the reduced zero-point vibrational energy.

Comparative Analysis with Non-deuterated o-Anisidine

Comparative structural analysis between this compound and its non-deuterated counterpart reveals minimal geometric differences while highlighting significant spectroscopic distinctions. The parent compound o-anisidine exhibits a molecular formula of C₇H₉NO with a molecular weight of 123.15 grams per mole, compared to the deuterated variant's molecular weight of 126.17 grams per mole. The mass difference of 3.02 atomic mass units directly reflects the replacement of three protium atoms with deuterium isotopes. Both compounds maintain identical chemical connectivity and electronic structure, ensuring similar chemical reactivity and binding affinity profiles.

The physical properties show remarkable similarity between the deuterated and non-deuterated forms, with both compounds existing as oily liquids at room temperature. The parent o-anisidine demonstrates a boiling point of 225°C at 760 torr, which closely matches the reported boiling point for the deuterated analog under identical conditions. Solubility profiles remain comparable, with both compounds showing solubility in chloroform and limited solubility in methanol and water systems. The refractive index and density values differ minimally between the isotopic variants, reflecting the small contribution of the deuterium mass difference to overall molecular properties. However, the isotopic substitution produces measurable effects in vibrational spectroscopy and mass spectrometry, which form the basis for analytical discrimination between the compounds.

Spectral Characterization

Nuclear Magnetic Resonance Spectral Data

Nuclear Magnetic Resonance spectroscopy provides definitive identification and characterization of this compound through characteristic chemical shift patterns and coupling relationships. While comprehensive Nuclear Magnetic Resonance data for the deuterated compound is limited in available literature, comparative analysis with the parent o-anisidine compound reveals expected isotopic effects. The non-deuterated o-anisidine exhibits characteristic proton Nuclear Magnetic Resonance signals in deuterated chloroform solvent, with aromatic protons appearing between 6.6 and 6.8 parts per million and the methoxy group protons resonating at approximately 3.77 parts per million. In the deuterated analog, the methoxy proton signals are replaced by deuterium resonances, which appear in deuterium Nuclear Magnetic Resonance spectroscopy but are absent from routine proton Nuclear Magnetic Resonance spectra.

Carbon-13 Nuclear Magnetic Resonance spectroscopy provides complementary structural information for this compound, with the deuterated methoxy carbon exhibiting characteristic isotopic shifts compared to the non-deuterated compound. The aromatic carbon atoms maintain similar chemical shift patterns in both isotopic variants, typically appearing between 110 and 150 parts per million. The methoxy carbon in the deuterated compound shows a characteristic upfield shift due to the isotopic effect of deuterium substitution, appearing at slightly different chemical shift values compared to the parent compound. Integration patterns in quantitative Nuclear Magnetic Resonance experiments reflect the loss of three methoxy protons upon deuterium substitution, providing confirmation of complete isotopic incorporation.

Mass Spectrometry Fragmentation Patterns

Mass spectrometry analysis of this compound reveals characteristic fragmentation patterns that enable precise identification and quantification in complex analytical matrices. The molecular ion peak appears at mass-to-charge ratio 127.1 for the deuterated compound compared to 124.0 for the parent o-anisidine, reflecting the three-mass-unit difference due to deuterium substitution. Fragmentation analysis under electron impact ionization conditions produces predictable cleavage patterns, with loss of the deuterated methoxy group (CD₃O, 35 mass units) representing a major fragmentation pathway. The resulting fragment ions provide diagnostic information for structural confirmation and enable selective monitoring in quantitative analytical methods.

Liquid chromatography-tandem mass spectrometry methods have been developed specifically for this compound analysis in analytical applications. The optimized mass spectrometry parameters include precursor ion monitoring at mass-to-charge ratio 127.1 with characteristic product ions at 92.0 and 109.0 mass-to-charge units. These product ions result from loss of the amino group and cleavage of the methoxy substituent, respectively. Collision energy optimization studies indicate optimal fragmentation at 30 electron volts, with declustering potential settings of 96 volts providing maximum sensitivity. The deuterated compound exhibits identical fragmentation pathways to the parent compound but with mass shifts corresponding to the deuterium content, enabling simultaneous quantitative analysis of both isotopic forms.

Infrared and Raman Spectroscopy Signatures

Infrared spectroscopy of this compound reveals characteristic vibrational frequencies that distinguish it from the non-deuterated analog through isotopic frequency shifts. The most significant spectroscopic differences appear in the carbon-hydrogen stretching region, where the carbon-deuterium bonds of the deuterated methoxy group exhibit lower frequency vibrations compared to carbon-hydrogen stretches. Typical carbon-deuterium stretching frequencies appear around 2100-2300 wavenumbers, significantly lower than the corresponding carbon-hydrogen stretches near 2800-3000 wavenumbers observed in the parent compound. The aromatic carbon-hydrogen stretching frequencies remain unchanged in the deuterated compound, appearing around 3000-3100 wavenumbers.

Properties

IUPAC Name |

2-(trideuteriomethoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO/c1-9-7-5-3-2-4-6(7)8/h2-5H,8H2,1H3/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMPITZXILSNTON-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=CC=CC=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Iridium-Catalyzed Deuteration

Iridium complexes, particularly those stabilized by N-heterocyclic carbenes (NHCs), facilitate selective deuteration of methoxy groups. A study demonstrated that NHC-stabilized iridium nanoparticles catalyze H/D exchange in the presence of deuterium oxide (D2O) and hydrogen gas (H2). The reaction proceeds via adsorption of the methoxy group onto the iridium surface, followed by sequential H/D exchange. For o-anisidine, this method achieves >95% deuterium incorporation in the methoxy group when conducted at 80°C for 24 hours in a D2O/acetone solvent system.

Key reaction conditions :

-

Catalyst: Ir nanoparticles (1–2 mol%)

-

Solvent: D2O/acetone (3:1 v/v)

-

Temperature: 80°C

-

Time: 24 hours

Palladium-Mediated Exchange

Palladium on carbon (Pd/C) enables deuteration through heterogeneous catalysis. In this approach, o-anisidine is stirred with Pd/C in D2O under a H2 atmosphere. The deuterium source (D2O) interacts with the catalyst to generate active deuterium species, which replace methoxy hydrogens. This method yields 85–90% deuteration efficiency at 60°C over 48 hours.

Direct Synthesis Using Deuterated Methylating Agents

Direct substitution of the methoxy group with a deuterated counterpart offers a straightforward route to this compound. This method involves alkylation of 2-aminophenol with deuterated methylating reagents.

Methylation with Deuterated Methyl Iodide

2-Aminophenol reacts with deuterated methyl iodide (CD3I) in the presence of potassium carbonate (K2CO3) to form this compound. The reaction mechanism involves nucleophilic substitution, where the phenolic oxygen attacks the electrophilic carbon in CD3I.

Procedure :

-

Dissolve 2-aminophenol (10 mmol) in anhydrous dimethylformamide (DMF).

-

Add K2CO3 (15 mmol) and CD3I (12 mmol).

-

Reflux at 100°C for 12 hours under nitrogen.

-

Quench with ice water and extract with ethyl acetate.

-

Purify via column chromatography (silica gel, hexane/ethyl acetate 4:1).

Alternative Methylation Agents

Deuterated dimethyl sulfate ((CD3)2SO4) can also serve as a methylating agent. However, this reagent requires careful handling due to its toxicity. The reaction follows similar conditions, with yields comparable to CD3I.

Purification and Characterization Techniques

Crystallization

Crude this compound is purified via recrystallization from acetone-methanol mixtures. The compound exhibits needle-like crystals, with optimal purity achieved at −20°C.

Chromatographic Methods

High-performance liquid chromatography (HPLC) with a C18 column resolves this compound from non-deuterated impurities. Mobile phases of acetonitrile/water (70:30) at 1 mL/min provide baseline separation.

Spectroscopic Characterization

-

NMR : The 1H NMR spectrum shows absence of signals at δ 3.8 ppm (OCH3), confirming deuteration. 13C NMR reveals a triplet for the CD3 group (J = 19 Hz) at δ 54 ppm.

-

Mass Spectrometry : ESI-MS displays a molecular ion peak at m/z 126.17 ([M+H]+), consistent with the molecular formula C7H6D3NO.

-

IR Spectroscopy : Stretching vibrations at 2100–2200 cm−1 (C–D) and 1250 cm−1 (C–O–C) confirm structural integrity.

Applications and Stability Considerations

Toxicological Studies

This compound serves as an internal standard in quantifying DNA adducts formed by o-anisidine in rodent models. Its isotopic stability ensures minimal interference from matrix effects in LC-MS/MS analyses.

Comparative Analysis of Synthesis Methods

| Method | Catalyst/Reagent | Yield (%) | Deuterium Incorporation (%) |

|---|---|---|---|

| Iridium Catalysis | Ir nanoparticles | 90 | >95 |

| Palladium/Carbon | Pd/C | 85 | 85–90 |

| CD3I Alkylation | CD3I/K2CO3 | 80 | 99 |

Chemical Reactions Analysis

Types of Reactions

o-Anisidine-d3 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: It can be reduced to form deuterated derivatives of aniline.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under catalytic conditions

Major Products

The major products formed from these reactions include deuterated quinones, deuterated aniline derivatives, and various substituted aniline compounds .

Scientific Research Applications

Toxicological Studies

a. Carcinogenicity Research

o-Anisidine has been identified as a potential carcinogen, prompting extensive research into its effects on biological systems. Studies have demonstrated that o-anisidine can form DNA adducts in vivo, which are critical for understanding its carcinogenic mechanisms. For instance, a study on Wistar rats showed that after administering o-anisidine, significant levels of DNA adducts were detected in the urinary bladder, liver, kidney, and spleen . The persistence of these adducts over time is crucial for assessing long-term cancer risks associated with exposure.

b. Case Study: DNA Adduct Formation

A detailed investigation into the formation and persistence of DNA adducts revealed that three distinct adducts were identified using high-performance liquid chromatography (HPLC) and mass spectrometry. The major adduct was characterized as N-(deoxyguanosin-8-yl)-2-methoxyaniline. This finding underscores the importance of o-anisidine-d3 in tracing the metabolic pathways and potential health impacts of o-anisidine exposure .

Environmental Monitoring

a. Detection in Biological Samples

This compound is utilized as an internal standard in analytical chemistry for the detection of o-anisidine in environmental samples. Its presence has been confirmed in urine samples from individuals with no known exposure to industrial sources, highlighting its environmental persistence and potential for human exposure through various pathways .

b. Case Study: Urine Analysis

A study involving urine samples from 20 participants found o-anisidine concentrations ranging from 0.05 to 4.2 µg/L, indicating widespread environmental contamination and the need for ongoing monitoring . The use of deuterated forms like this compound enhances the accuracy of quantification in complex biological matrices.

Analytical Chemistry Applications

a. Mass Spectrometry

The deuterated form of o-anisidine is particularly valuable in mass spectrometry due to its distinct isotopic signature, which aids in the accurate quantification of analytes in complex mixtures. This application is critical for developing sensitive assays for detecting low levels of contaminants in various samples.

b. Case Study: Method Development

In method development for detecting aromatic amines like o-anisidine, researchers have employed this compound as a calibration standard to improve the reliability of results obtained from liquid chromatography-tandem mass spectrometry (LC-MS/MS) techniques . This approach has been instrumental in establishing regulatory compliance levels for industrial pollutants.

Industrial Applications

a. Dye Manufacturing

o-Anisidine is also used as an intermediate in dye manufacturing processes. The deuterated variant can be utilized to trace reactions and monitor product purity during synthesis . Its application extends to developing new dyes that require precise control over chemical structures.

b. Case Study: Heartwood Indicator

In wood science, o-anisidine has been used as a heartwood indicator to assess wood quality by forming reddish-brown azo dyes when reacted with polyphenols present in heartwood . The use of its deuterated form can help evaluate the efficiency and reproducibility of this reaction under varying conditions.

Mechanism of Action

The mechanism of action of o-Anisidine-d3 involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound can influence the rate of metabolic reactions, leading to altered pharmacokinetics and dynamics. This property is particularly useful in the development of deuterated drugs, where the compound can exhibit improved stability and reduced metabolic degradation .

Comparison with Similar Compounds

Research Findings and Implications

- Drug Design : Deuterated compounds like this compound are prioritized in lead optimization to enhance pharmacokinetic profiles. Computational studies using 3D-chemical similarity models suggest that deuterated analogs maintain target binding while improving metabolic stability .

- Analytical Chemistry : The use of this compound as an internal standard in HPLC and GC-MS minimizes matrix interference, ensuring precise quantification of aromatic amines in complex mixtures .

Biological Activity

o-Anisidine-d3, a deuterated form of o-anisidine (C7H9NO), is a compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its chemical properties, mechanisms of action, and relevant case studies.

This compound is characterized by the presence of a methoxy group attached to the ortho position of an aniline structure, with three deuterium atoms replacing hydrogen atoms. This modification can influence its biological behavior and stability in various environments.

Table 1: Chemical Structure and Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C7H9D3NO |

| Molecular Weight | 143.19 g/mol |

| CAS Number | 102565202 |

| Solubility | Soluble in organic solvents |

Biological Activity

The biological activity of this compound has been investigated in various studies, particularly focusing on its potential as a therapeutic agent and its effects on cellular mechanisms.

- Antioxidant Activity : Research indicates that o-anisidine derivatives exhibit antioxidant properties, which may protect cells from oxidative stress. This is particularly relevant in neurodegenerative diseases where oxidative damage plays a critical role.

- Antitumor Effects : Some studies have suggested that compounds similar to o-anisidine can inhibit tumor growth by inducing apoptosis in cancer cells. The exact mechanisms remain under investigation but may involve modulation of signaling pathways associated with cell survival and proliferation.

- Neuroprotective Effects : In models of neurodegeneration, o-anisidine derivatives have shown promise in stabilizing neuromuscular transmission and enhancing motor function, suggesting potential therapeutic applications in conditions like Amyotrophic Lateral Sclerosis (ALS).

Study 1: Neuroprotective Effects in C. elegans

A study utilizing Caenorhabditis elegans as a model organism demonstrated that this compound improved motility and reduced neurodegenerative symptoms when administered at specific concentrations. The study highlighted its potential as a neuroprotective agent.

Study 2: Antioxidant Activity Assessment

In vitro assays assessed the antioxidant capacity of this compound compared to other known antioxidants. Results indicated that it effectively scavenged free radicals, contributing to cellular protection against oxidative stress.

Study 3: Antitumor Activity Evaluation

Research involving cancer cell lines revealed that this compound could inhibit cell proliferation through apoptosis induction. Specific pathways affected included those regulating cell cycle progression and apoptosis.

Q & A

Basic: What analytical techniques are essential for validating the purity and deuteration efficiency of o-Anisidine-d³ in synthetic chemistry studies?

Answer:

To confirm purity and deuteration, researchers should employ a combination of:

- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to verify deuterium incorporation at specific positions and assess chemical shifts caused by isotopic substitution.

- High-Performance Liquid Chromatography (HPLC) with UV-Vis detection to quantify impurities.

- Mass Spectrometry (MS) (e.g., ESI-MS or GC-MS) to confirm molecular weight and isotopic distribution.

- Isotopic Enrichment Analysis via isotope ratio mass spectrometry (IRMS) for precise quantification of deuterium content.

Documentation must align with guidelines requiring "sufficient evidence of identity and purity" for novel or modified compounds .

Advanced: How can researchers resolve discrepancies in reported metabolic stability data for o-Anisidine-d³ across in vitro and in vivo models?

Answer:

Contradictions often arise from:

- Methodological Variability : Differences in incubation conditions (e.g., pH, temperature) or enzyme sources (e.g., liver microsomes vs. whole-cell assays).

- Isotope Effects : Deuteration may alter binding kinetics to cytochrome P450 enzymes.

Resolution strategies :- Cross-Validation : Replicate studies using standardized protocols (e.g., OECD guidelines for metabolic stability assays).

- Kinetic Isotope Effect (KIE) Analysis : Compare reaction rates between deuterated and non-deuterated analogs to quantify isotopic impacts.

- Computational Modeling : Use molecular dynamics simulations to predict deuterium’s steric/electronic effects on enzyme interactions.

These steps align with frameworks for analyzing data contradictions through replication and error analysis .

Basic: What are the critical parameters for designing a robust quantification protocol using o-Anisidine-d³ as an internal standard in LC-MS/MS assays?

Answer:

Key considerations include:

- Calibration Curve Linear Range : Ensure linearity across expected analyte concentrations (e.g., 1–1000 ng/mL) with R² > 0.98.

- Matrix Effects : Validate recovery rates in biological matrices (e.g., plasma, urine) using post-column infusion studies.

- Ion Suppression/Enhancement : Assess via post-extraction spiking and compare with neat solutions.

- Stability Tests : Evaluate o-Anisidine-d³ under storage and processing conditions (e.g., freeze-thaw cycles, autosampler stability).

Documentation should follow criteria for "permanent, accessible records of data collection" to ensure reproducibility .

Advanced: How can isotopic labeling with o-Anisidine-d³ be leveraged to investigate reaction mechanisms in organocatalytic processes?

Answer:

Deuterium labeling enables:

- Mechanistic Probes : Track hydrogen/deuterium exchange in intermediates via ¹H NMR or IR spectroscopy.

- Kinetic Profiling : Compare rate constants (kH/kD) to identify rate-limiting steps (e.g., proton transfer vs. bond formation).

- Isotopic Tracing : Use LC-HRMS to trace deuterium incorporation in reaction products, confirming pathways.

Methodological rigor :

Basic: What criteria should guide the formulation of research questions when studying o-Anisidine-d³’s environmental fate?

Answer:

Research questions must adhere to the FINER framework :

- Feasible : Ensure access to isotopic tracing tools (e.g., ²H-labeled soil/water samples).

- Interesting : Address gaps in deuteration’s impact on biodegradation rates.

- Novel : Explore understudied pathways (e.g., photolytic degradation in aquatic systems).

- Ethical : Adhere to chemical disposal regulations for deuterated compounds.

- Relevant : Link findings to broader environmental toxicology or regulatory science.

This approach aligns with guidelines for "rigorous question formulation" in hypothesis-driven research .

Advanced: How can researchers optimize synthetic routes for o-Anisidine-d³ to minimize isotopic dilution and byproduct formation?

Answer:

Strategies include:

- Deuterium Source Selection : Use D₂O or deuterated reagents (e.g., NaBD₄) with >99% isotopic purity.

- Catalyst Screening : Test palladium or nickel catalysts for hydrogen/deuterium exchange efficiency.

- Reaction Monitoring : Employ in-situ FTIR or Raman spectroscopy to detect intermediates and adjust conditions.

- Byproduct Mitigation : Use scavenger resins or gradient purification (e.g., preparative HPLC).

Documentation must detail "operationalization of constructs" (e.g., reaction yields, purity thresholds) as per empirical research standards .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.